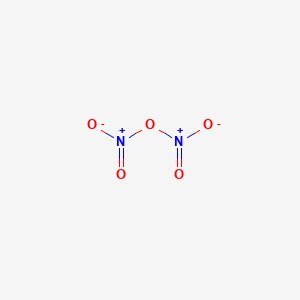
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one
Descripción general
Descripción
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one, also known as DHO, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. DHO is a derivative of D-ribose, a naturally occurring sugar molecule, and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has potential applications in various scientific research fields, including biochemistry, pharmacology, and biotechnology. (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has been shown to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has also been used as a substrate for the synthesis of nucleoside analogs, which have potential applications in antiviral and anticancer therapies. Additionally, (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has been used as a building block for the synthesis of complex carbohydrates, which have potential applications in drug delivery and tissue engineering.
Mecanismo De Acción
The mechanism of action of (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one is not fully understood, but it is believed to be related to its antioxidant properties. (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one may act as a scavenger of free radicals, which are known to cause oxidative damage to cells and tissues. (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one may also modulate the activity of enzymes involved in oxidative stress pathways, leading to a reduction in oxidative stress-related damage.
Biochemical and Physiological Effects:
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has been shown to exhibit various biochemical and physiological effects. (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has been shown to reduce oxidative stress-related damage in cells and tissues, which may lead to a reduction in the risk of developing oxidative stress-related diseases. (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has also been shown to modulate the activity of enzymes involved in carbohydrate metabolism, which may have implications for the treatment of diabetes and other metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has several advantages for lab experiments, including its stability and ease of synthesis. (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one is a stable compound that can be synthesized using simple and efficient methods. However, (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one also has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one. One area of research could focus on the development of (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one-based nucleoside analogs for the treatment of viral and cancerous diseases. Another area of research could focus on the use of (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one as a building block for the synthesis of complex carbohydrates with potential applications in drug delivery and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one and its potential applications in the treatment of oxidative stress-related diseases.
Métodos De Síntesis
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one involves the reaction of D-ribose with hydroxymethylfurfural in the presence of an acid catalyst. The enzymatic synthesis of (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one involves the use of aldose oxidoreductases or D-ribozymes to catalyze the conversion of D-ribose to (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one.
Propiedades
IUPAC Name |
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4-1-5(8)6(9,10)3-11-4/h4,7,9-10H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTRKNAMMRCEQJ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(C1=O)(O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OCC(C1=O)(O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164657 | |
| Record name | Ascopyrone T | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one | |
CAS RN |
150943-97-8 | |
| Record name | Ascopyrone T | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150943978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ascopyrone T | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Azaspiro[4.5]decan-1-one](/img/structure/B179795.png)




![5-Bromobenzo[d]isothiazole](/img/structure/B179808.png)







